molecular formula C15H10Cl2N2O3S2 B2390868 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 438034-35-6

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2390868
CAS No.: 438034-35-6
M. Wt: 401.28
InChI Key: OURLBXLRZVYJCS-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10Cl2N2O3S2 and its molecular weight is 401.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cardiac Electrophysiological Activity : Compounds similar to 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been synthesized and studied for their cardiac electrophysiological activities, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).

  • Antiarrhythmic Activity : Derivatives have shown potent Class III antiarrhythmic activity, suggesting a role in developing treatments for cardiac arrhythmias without affecting conduction (Ellingboe et al., 1992).

Anticancer Research

  • Pro-Apoptotic Activities : Certain derivatives have demonstrated significant proapoptotic activities against cancer cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Antimalarial and COVID-19 Research

  • Antimalarial and Potential COVID-19 Applications : Studies on sulfonamides, including those related to the chemical structure of interest, have explored their antimalarial activities and potential utility against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Material Science and Chemistry

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, have been synthesized and evaluated for their gelation behavior, providing insights into the role of methyl functionality and non-covalent interactions in gelation processes (Yadav & Ballabh, 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not fully understood yet. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of this compound are also not fully known. Some thiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of the cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

3,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-2-3-12-13(7-11)23-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURLBXLRZVYJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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